Comparative Synthetic Yield: 3-Bromo-5-isopropoxybenzoic Acid vs. 3-Bromo-4-isopropoxybenzoic Acid via Nitrile Hydrolysis
A patent-documented synthetic route for 3-bromo-5-isopropoxybenzoic acid via hydrolysis of the corresponding benzonitrile proceeds with quantitative yield . This efficiency is a key differentiator when compared to the synthesis of the closely related isomer 3-bromo-4-isopropoxybenzoic acid, for which no analogous high-yield, publicly disclosed patent route is readily available, potentially implying a more challenging or lower-yielding synthesis that could increase procurement costs and timelines .
| Evidence Dimension | Synthetic Yield (Hydrolysis of benzonitrile) |
|---|---|
| Target Compound Data | 100% (6.36 g isolated yield) |
| Comparator Or Baseline | 3-Bromo-4-isopropoxybenzoic acid (CAS not specified, commercially available but no disclosed high-yield patent route) |
| Quantified Difference | Not directly quantifiable (100% vs. unreported/lower yield) |
| Conditions | Reaction of 3-bromo-5-isopropoxy-benzonitrile with NaOH in EtOH/H2O under reflux for 2 hours |
Why This Matters
A quantitative, high-yielding synthetic route directly translates to more cost-effective and reliable procurement, ensuring supply chain stability and reducing the risk of batch-to-batch variability for research programs.
